(2S)-N'-Nitrosonornicotine-d4
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2,3,4,6-tetradeuterio-5-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
InChI Key |
XKABJYQDMJTNGQ-FUQHWSCXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2N=O)[2H] |
Canonical SMILES |
C1CC(N(C1)N=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of this compound involves two main synthetic challenges:
- Incorporation of deuterium atoms at the pyridine ring positions (2,3,4,6)
- Introduction of the N'-nitroso functional group on the pyrrolidine moiety while preserving stereochemistry at the 2S position
Due to the specialized nature of isotopically labeled compounds, commercial suppliers typically provide this compound synthesized via multi-step organic synthesis routes starting from deuterated pyridine derivatives and nornicotine precursors.
Deuterium Labeling of the Pyridine Ring
- Starting Materials: Deuterated pyridine derivatives such as 2,3,4,6-tetradeuteropyridine are used as the core scaffold. These are prepared by catalytic exchange reactions under D2 gas or by using deuterated reagents in pyridine ring synthesis.
- Isotopic Incorporation: The four deuterium atoms replace the hydrogens at the 2, 3, 4, and 6 positions on the pyridine ring to yield a tetradeuterated pyridine intermediate.
- Purification: The labeled pyridine intermediate is purified by standard chromatographic techniques to ensure high isotopic purity and chemical integrity.
Synthesis of the Pyrrolidine Nitroso Moiety
- Nornicotine Precursor: The pyrrolidine ring with the 2S stereochemistry is introduced via enantiomerically pure nornicotine or its derivatives.
- Nitrosation Reaction: The N'-nitroso group is introduced by selective nitrosation of the secondary amine on the pyrrolidine ring using nitrosating agents such as sodium nitrite (NaNO2) under acidic conditions.
- Reaction Conditions: Typically carried out in aqueous or mixed solvent systems at low temperatures to prevent side reactions and racemization.
- Stereochemical Control: The stereochemistry at the 2S position is preserved by using chiral starting materials and mild reaction conditions.
Final Assembly and Purification
- The deuterated pyridine intermediate and the nitrosated pyrrolidine moiety are coupled via appropriate synthetic steps to yield this compound.
- The final product is purified by high-performance liquid chromatography (HPLC) to achieve high chemical and isotopic purity.
- Quality control includes mass spectrometry confirmation of isotopic incorporation and stereochemical analysis.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1. Deuterium incorporation | Synthesis of 2,3,4,6-tetradeuteropyridine | Catalytic deuterium exchange, D2 gas |
| 2. Pyrrolidine ring formation | Use of enantiopure nornicotine precursor | Chiral synthesis methods |
| 3. Nitrosation | Introduction of N'-nitroso group | Sodium nitrite, acidic aqueous medium |
| 4. Coupling and purification | Assembly of labeled pyridine and nitroso moiety | HPLC purification, stereochemical verification |
Research Findings and Practical Notes
- The use of deuterium labeling at specific pyridine ring positions enhances the mass spectrometric resolution and quantification accuracy of NNN in tobacco and biological samples.
- Preservation of the 2S stereochemistry is critical for biological relevance and accurate mimicry of the native compound.
- Mild nitrosation conditions prevent degradation or racemization, ensuring the integrity of the labeled compound.
- Commercial availability of this compound from specialized suppliers facilitates research in tobacco carcinogen metabolism and biomarker studies.
- Analytical methods employing this compound as an internal standard exhibit high sensitivity and reproducibility for trace-level detection in complex matrices.
Chemical Reactions Analysis
Types of Reactions
(2S)-N’-Nitrosonornicotine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the nitroso group to a nitro group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-Nitrosonornicotine, while reduction could produce nornicotine.
Scientific Research Applications
(2S)-N’-Nitrosonornicotine-d4 is used extensively in scientific research, particularly in the fields of:
Chemistry: To study the reactivity and stability of nitrosamines.
Biology: To trace the metabolic pathways of nitrosamines in biological systems.
Medicine: To understand the carcinogenic potential of tobacco-specific nitrosamines and develop strategies for cancer prevention.
Industry: To develop safer tobacco products by understanding the formation and mitigation of harmful nitrosamines.
Mechanism of Action
The mechanism of action of (2S)-N’-Nitrosonornicotine-d4 involves its interaction with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially cancer. The deuterium labeling allows researchers to trace these interactions and understand the molecular targets and pathways involved in its carcinogenicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N'-Nitrosonornicotine (NNN)
- Structure: Non-deuterated parent compound (C₉H₁₁N₃O).
- Role: A potent carcinogen found in tobacco products, implicated in oral, esophageal, and pancreatic cancers via DNA adduct formation .
- Key Difference: Lacks deuterium labeling, making it indistinguishable from endogenous NNN in MS without isotopic standards .
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
- Structure : C₁₀H₁₅N₃O.
- Role: Another TSNA with high carcinogenic activity, inducing lung and liver tumors in rodents .
- Comparison: While both NNN and NNK are TSNAs, NNK contains a methylnitrosamino group, leading to distinct metabolic activation pathways.
(R,S)-N-Nitrosoanabasine-d4
- Structure : C₁₀H₉D₄N₃O (molecular weight 195.25 g/mol).
- Role: Deuterated standard for quantifying N-Nitrosoanabasine, a TSNA with lower carcinogenic potency than NNN.
- Key Difference : Contains a six-membered pyridine ring fused to a pyrrolidine ring, differing from NNN’s five-membered pyrrolidine structure .
N-Nitrosodibenzylamine-d4
- Structure : C₁₄H₁₄N₂O (molecular weight 230.3 g/mol).
- Role: A non-tobacco nitrosamine used in environmental contaminant studies.
Physicochemical and Analytical Properties
Table 1: Comparative Physicochemical Properties
Key Observations :
- Deuterated compounds exhibit higher molecular weights than non-deuterated analogues, aiding MS differentiation.
- Storage stability varies: this compound requires -20°C, while N-Nitrosodibenzylamine-d4 is stable at 2–8°C .
Toxicological and Carcinogenic Profiles
Table 2: Toxicological Data
Key Observations :
- NNN and NNK demonstrate species-specific carcinogenicity, with NNN showing localized oral tumorigenicity in rats .
Biological Activity
(2S)-N'-Nitrosonornicotine-d4 is a deuterated form of the tobacco-specific nitrosamine (TSNA) N'-Nitrosonornicotine (NNN). This compound has garnered attention due to its significant biological activity, particularly concerning its carcinogenic potential and metabolic pathways. This article will explore the biological activity of this compound, including its mechanisms of action, metabolic processes, and associated health risks.
Overview of this compound
This compound is primarily studied for its role in tobacco carcinogenesis. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of its carcinogenicity in humans. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA, resulting in mutagenesis and tumorigenesis.
The biological activity of this compound is characterized by several key mechanisms:
- DNA Adduct Formation : The compound forms DNA adducts more efficiently than other nitrosamines, which enhances its potential for carcinogenic effects. Studies indicate that it generates a higher number of DNA adducts compared to its non-deuterated counterpart .
- Metabolic Activation : The metabolic pathways involving this compound are crucial for understanding its biological activity. It undergoes hydroxylation at specific carbon positions on the five-membered ring, which facilitates its binding to DNA .
- Carcinogenic Potential : Experimental studies have shown that this compound induces tumors in animal models, reinforcing its classification as a potent carcinogen .
Case Studies and Experimental Data
- Tumor Induction in Rodents : Research has demonstrated that this compound can induce tumors in various tissues when administered to rodents. This highlights its potential risk in tobacco users and underscores the need for further investigation into its effects on human health .
- DNA Damage Assessment : A study assessed the DNA-damaging properties of this compound through in vitro assays, revealing the formation of specific DNA adducts. These adducts were analyzed in rat liver and lung tissues, indicating a significant level of DNA damage associated with this compound .
- Metabolic Pathway Analysis : A dissertation focused on the metabolic activation pathways of NNK and NNN, including this compound. This research highlighted the role of cytochrome P450 enzymes in generating reactive metabolites that contribute to DNA damage and subsequent carcinogenesis .
Comparative Analysis with Other TSNAs
| Compound | Carcinogenicity | Mechanism of Action | Metabolic Pathway |
|---|---|---|---|
| This compound | High | DNA adduct formation | Cytochrome P450 hydroxylation |
| NNK | High | Forms reactive intermediates | Carbonyl reduction to form NNAL |
| NNN | High | Induces tumors in oral cavity | Metabolized to form DNA-binding intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
